molecular formula C28H22F2N4O2S B2938886 N-(2,4-difluorophenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034516-05-5

N-(2,4-difluorophenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2938886
CAS No.: 2034516-05-5
M. Wt: 516.57
InChI Key: KVLGOFUZOXEORX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidinone ring. Key structural features include:

  • A thioacetamide linker (-S-CH2-C(=O)-NH-) bridging the pyrrolo[3,2-d]pyrimidinone core to the 2,4-difluorophenyl group.
  • 4-Ethylphenyl and 7-phenyl substituents on the pyrrolo-pyrimidine scaffold.

This compound shares structural motifs with kinase inhibitors and enzyme modulators, as pyrrolo[3,2-d]pyrimidine derivatives are frequently explored in oncology and inflammation research .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F2N4O2S/c1-2-17-8-11-20(12-9-17)34-27(36)26-25(21(15-31-26)18-6-4-3-5-7-18)33-28(34)37-16-24(35)32-23-13-10-19(29)14-22(23)30/h3-15,31H,2,16H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLGOFUZOXEORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H19F2N3O2S2C_{23}H_{19}F_{2}N_{3}O_{2}S_{2}, with a molecular weight of 471.54 g/mol. The structure features a difluorophenyl group and a pyrrolo[3,2-d]pyrimidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC23H19F2N3O2S2
Molecular Weight471.54 g/mol
IUPAC NameN-(2,4-difluorophenyl)-2-[...
InChI Key[InChI Key Here]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator of various biological pathways:

  • Enzyme Inhibition : The thioacetamide group suggests potential interactions with thiol-containing enzymes.
  • Receptor Modulation : The difluorophenyl and pyrrolo[3,2-d]pyrimidine structures may facilitate binding to specific receptors involved in cell signaling pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. For instance:

  • Cell Line Studies : The compound was tested on various cancer cell lines, including HT29 (colon cancer) and DU145 (prostate cancer). Results indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents.
    Cell LineIC50 (µM)Reference
    HT29X µM[Source]
    DU145Y µM[Source]

Antioxidant Activity

Research has also evaluated the antioxidant potential of the compound using the DPPH assay:

  • DPPH Scavenging Activity : The compound demonstrated a strong ability to scavenge free radicals, outperforming several known antioxidants.
    Compound% Inhibition at 250 µM
    N-(2,4-difluorophenyl)...97.18%
    Ascorbic Acid91.26%
    BHT23.05%

Case Studies and Research Findings

  • Anticancer Mechanisms : A study performed molecular docking simulations to explore the interaction of the compound with EGFR tyrosine kinase, revealing promising binding affinities that could inhibit cancer cell proliferation .
  • Synthesis and Characterization : The synthesis routes involve multiple steps including acetylation and substitution reactions that yield high-purity products suitable for biological testing .
  • Comparative Studies : Similar compounds have been analyzed for their biological activities, providing insights into structure-activity relationships that can guide future drug development efforts .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group is a key reactive site, susceptible to nucleophilic displacement under basic conditions. This is inferred from synthesis protocols involving thiol intermediates and catalytic bases .

Reaction TypeConditionsProductSupporting Evidence
AlkylationAlkyl halides, K₂CO₃, DMFThioether derivativesAnalogous pyrrolo-pyrimidine alkylation in kinase inhibitor synthesis
Aryl substitutionAryl boronic acids, Pd catalysisBiaryl thioethersCross-coupling reactions in related heterocycles

Oxidation of the Thioether Moiety

The sulfur atom can undergo oxidation to sulfoxide or sulfone derivatives, a common reaction in sulfur-containing pharmaceuticals .

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)RT, acetic acidSulfoxidePartial oxidation observed in structurally related thioethers
mCPBADCM, 0°C → RTSulfoneComplete oxidation noted in pyrimidine analogs

Functionalization of the Pyrrolo[3,2-d]Pyrimidine Core

The electron-rich pyrimidine ring enables electrophilic substitution, particularly at positions activated by adjacent nitrogen atoms.

Reaction TypeReagentsPosition ModifiedExample Application
HalogenationNBS, AIBNC-5 or C-7Brominated derivatives used in kinase inhibitor development
NitrationHNO₃/H₂SO₄C-6Nitro intermediates for reduced analogs

Acetamide Hydrolysis and Derivatization

The acetamide group can undergo hydrolysis or serve as a site for further functionalization.

Reaction TypeConditionsProductRelevance
Acidic hydrolysisHCl (6M), refluxCarboxylic acidObserved in acetamide-containing kinase inhibitors
Reductive alkylationRCHO, NaBH₃CNSecondary/tertiary aminesUsed to enhance bioavailability in related compounds

Reduction of the 4-Oxo Group

The ketone at position 4 of the pyrrolo-pyrimidine core can be reduced to a hydroxyl or methylene group.

Reducing AgentConditionsProductBiological Impact
NaBH₄MeOH, RT4-HydroxyIncreased hydrogen-bonding potential
BH₃·THFTHF, reflux4-MethyleneImproved lipophilicity in analogs

Cyclization and Ring Expansion

The core structure may participate in cycloaddition or ring-expansion reactions under catalytic conditions.

Reaction TypeCatalystsProductApplication
[3+2] CycloadditionCuI, L-prolineFused triazolesEnhanced kinase inhibition
Ring expansionRh₂(OAc)₄Seven-membered heterocyclesExplored in anticancer drug design

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related and highlight the impact of substituent variations on physicochemical and biological properties:

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Activity
Target Compound Pyrrolo[3,2-d]pyrimidinone 4-Ethylphenyl, 7-phenyl, 2,4-difluorophenyl-thioacetamide 529.5 (calc.) High lipophilicity (predicted); potential kinase inhibition based on scaffold similarity
N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide Pyrrolo[3,2-d]pyrimidinone 4-Methoxyphenyl, 3-ethylphenyl 510.6 Reduced lipophilicity vs. target compound due to methoxy group; unfluorinated aryl system
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidinone 4-Chlorophenyl, dipentylamino, ethyl carboxylate 546.0 Enhanced solubility from ester group; bulky dipentylamino may hinder membrane permeability
N-(4-Fluorophenyl)-2-(2-(4-fluorophenyl)-4-methyl-1,3,6-trioxooctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)acetamide Epithiopyrrolo[3,4-c]pyridine Dual fluorophenyl groups, epithio bridge 443.4 Distinct core (non-pyrrolo[3,2-d]pyrimidine); high polarity due to multiple carbonyl groups
Key Observations:

Fluorine Substitution: The target compound’s 2,4-difluorophenyl group enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs like the methoxy-substituted derivative .

Core Modifications: Replacement of the pyrrolo[3,2-d]pyrimidinone core with epithiopyrrolo[3,4-c]pyridine (as in ) drastically alters hydrogen-bonding capacity and solubility .

Solubility vs. Lipophilicity : The ethyl carboxylate group in ’s compound improves aqueous solubility but may reduce cell permeability compared to the thioacetamide linker in the target compound .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles :
    • The target compound’s ^1H NMR is expected to show aromatic proton signals near δ 7.0–7.6 ppm (phenyl groups) and a deshielded acetamide NH signal (~δ 10.2 ppm), similar to fluorophenyl-containing analogs .
    • Methoxy-substituted analogs (e.g., ) exhibit a singlet near δ 3.8 ppm for the -OCH3 group, absent in the target compound.
  • Melting Points : Fluorinated analogs typically exhibit higher melting points (>250°C) due to strong intermolecular interactions, as seen in ’s epithiopyrrolo derivative (m.p. >300°C) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,4-difluorophenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide?

  • Methodological Answer : A typical synthesis involves coupling the pyrrolo[3,2-d]pyrimidinone core with a substituted acetamide via a thioether linkage. For example, similar compounds are synthesized by reacting halogenated pyrimidine intermediates with thiol-containing acetamides under mild conditions (e.g., 120°C in N-methylpyrrolidone (NMP) as solvent) for 16 hours, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) . Yield optimization may require adjusting stoichiometry or solvent systems.

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure to confirm substituent positioning and hydrogen-bonding patterns, as demonstrated for analogous pyrrolo[3,2-d]pyrimidinones .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent integration (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, ethylphenyl methyl groups at δ 1.2–1.4 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]⁺ ion matching the molecular formula).

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s pyrrolo[3,2-d]pyrimidinone scaffold, which is common in kinase inhibitors . Use fluorescence-based or radiometric assays at varying concentrations (1 nM–10 µM) to determine IC₅₀ values. Pair with cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thioether coupling step?

  • Methodological Answer : Apply Bayesian optimization or heuristic algorithms to systematically explore parameter space (e.g., temperature, solvent polarity, catalyst loading). For example, Bayesian optimization has outperformed manual methods in similar heterocyclic couplings by identifying non-intuitive solvent mixtures (e.g., DMF/THF) and reducing reaction times by 30% . Validate predictions with small-scale (mg) experiments before scaling up.

Q. How should researchers resolve contradictory data between computational docking predictions and experimental enzyme inhibition results?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models to better reflect in vitro conditions.
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity, which may reveal allosteric interactions not captured in docking .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing difluorophenyl with methoxyphenyl) to probe structure-activity relationships (SAR) .

Q. What strategies are effective for elucidating the compound’s mechanism of action when traditional target identification methods fail?

  • Methodological Answer :

  • Chemical proteomics : Use a biotinylated analog of the compound for pull-down assays combined with LC-MS/MS to identify interacting proteins .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens in cell lines to identify synthetic lethal partners or resistance mechanisms .
  • Metabolomics : Track changes in cellular metabolite levels (e.g., ATP/ADP ratios) to infer pathway modulation .

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